

Comprehensive Structural Elucidation and Analytical Profiling of Acetyl 4-Methylbenzoate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>Benzoic acid, 4-methyl-, 2-oxopropyl ester</i>
CAS No.:	101395-48-6
Cat. No.:	B14076954

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Technical Guide for Chemical Structure Analysis

Executive Summary & Structural Identity[1]

This guide provides an in-depth technical analysis of **Benzoic acid, 4-methyl-, 2-oxopropyl ester**, commonly referred to as Acetyl 4-methylbenzoate or Acetyl p-toluate.

This molecule represents a strategic functionalization of p-toluic acid. The 2-oxopropyl (acetyl) moiety is a specialized ester group often employed in organic synthesis as a carboxyl-protecting group or in medicinal chemistry as a prodrug moiety to enhance lipophilicity and metabolic lability.

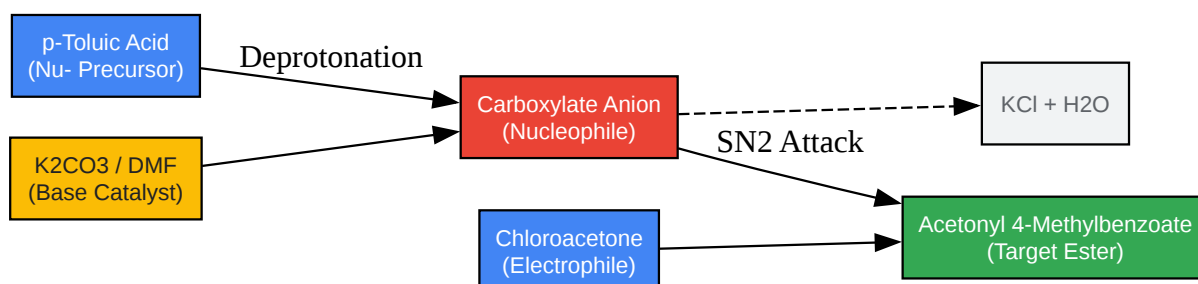
Chemical Identity Table

Property	Specification
IUPAC Name	2-Oxopropyl 4-methylbenzoate
Common Synonyms	Acetyl p-toluate; Benzoic acid, 4-methyl-, 2-oxopropyl ester
Molecular Formula	C ₁₁ H ₁₂ O ₃
Molecular Weight	192.21 g/mol
SMILES	CC1=CC=C(C=C1)C(=O)OCC(=O)C
Key Functional Groups	Aromatic Ring, Ester (-COO-), Ketone (C=O)

Synthetic Pathway: The Origin of Structure

Understanding the synthesis is critical for analysts to predict potential impurities (e.g., unreacted chloroacetone, p-toluic acid, or dimerization byproducts). The most robust route involves the nucleophilic substitution of p-toluic acid with chloroacetone under basic conditions.

Synthesis Workflow (DOT Visualization)



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Figure 1: Nucleophilic substitution pathway for the synthesis of Acetyl 4-methylbenzoate.

Protocol Causality

- Solvent Choice (DMF/Acetone): Polar aprotic solvents are selected to solvate the cation (K⁺) while leaving the carboxylate anion "naked" and highly nucleophilic for the SN₂ attack.

- Base Selection (K_2CO_3): A mild inorganic base is sufficient to deprotonate the carboxylic acid ($pK_a \sim 4.2$) without inducing aldol condensation of the chloroacetone.

Spectroscopic Characterization

This section details the theoretical and empirical spectral signatures required to validate the structure.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum is the definitive tool for structural confirmation. The molecule possesses distinct "spin systems" that must be identified.

1H -NMR (Proton) Assignment (400 MHz, $CDCl_3$)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.95	Doublet (J=8.2 Hz)	2H	Ar-H (Ortho)	Deshielded by the electron-withdrawing ester carbonyl. Part of AA'BB' system.[1][2][3]
7.25	Doublet (J=8.2 Hz)	2H	Ar-H (Meta)	Shielded relative to ortho protons due to distance from carbonyl.
4.90	Singlet	2H	-O-CH ₂ -C=O	Diagnostic Peak. Significantly deshielded by two carbonyls and the oxygen atom.
2.41	Singlet	3H	Ar-CH ₃	Characteristic benzylic methyl group.
2.22	Singlet	3H	-C(=O)-CH ₃	Methyl ketone singlet; typical for acetyl groups.

¹³C-NMR (Carbon) Assignment

- Carbonyls: Two distinct peaks in the low field.
 - ~202 ppm: Ketone Carbonyl (C=O).
 - ~166 ppm: Ester Carbonyl (-COO-).
- Aromatic Region (120-145 ppm): Four signals corresponding to the ipso (C-COO), para (C-Me), ortho, and meta carbons.

- Aliphatic:
 - ~69 ppm: Methylene (-O-CH₂-).
 - ~26 ppm: Ketone Methyl.
 - ~21 ppm: Aromatic Methyl.

Vibrational Spectroscopy (FT-IR)

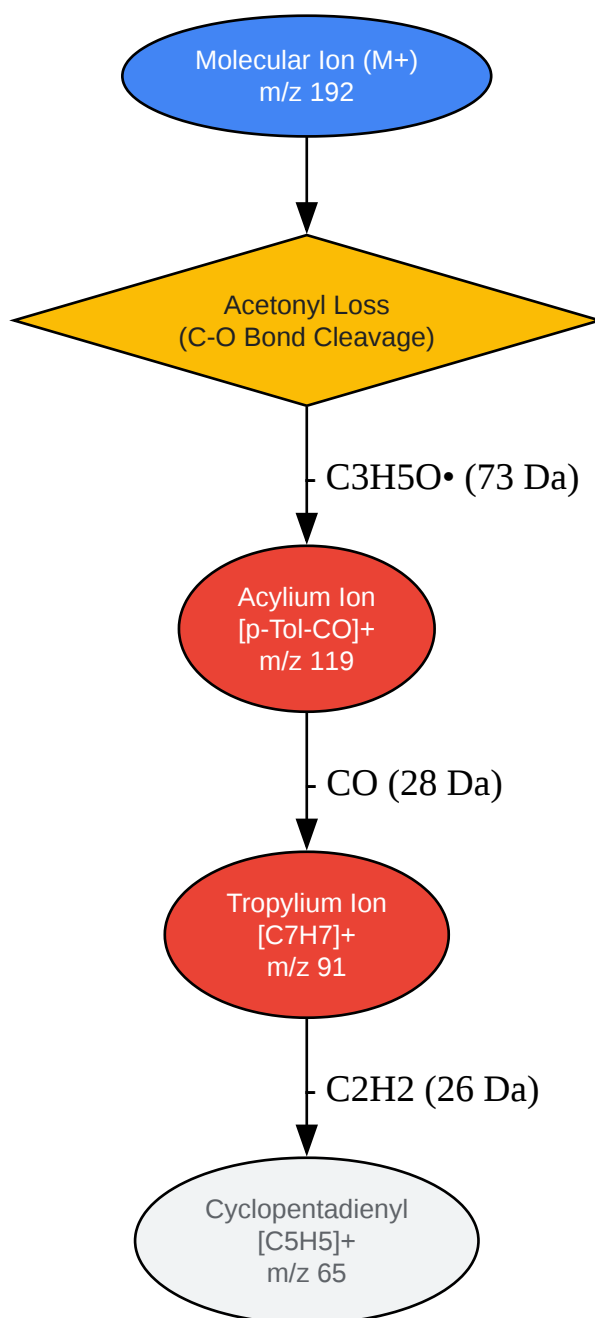
The IR spectrum will show a "dual carbonyl" signature, which is a critical purity indicator.

- 1725 cm⁻¹ (Strong): Ester C=O stretch.
- 1710-1715 cm⁻¹ (Strong): Ketone C=O stretch (may appear as a shoulder or split peak depending on resolution).
- 1270 cm⁻¹: C-O-C asymmetric stretching (Ester).
- 2900-3000 cm⁻¹: C-H stretching (Aliphatic and Aromatic).

Mass Spectrometry & Fragmentation Logic

Mass spectrometry (EI-MS) provides molecular weight confirmation and structural connectivity data. The fragmentation pattern is driven by the stability of the Tropylium ion and the lability of the acetyl ester bond.

Fragmentation Pathway (DOT Visualization)



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Figure 2: Proposed EI-MS fragmentation pathway showing the characteristic tropylium series.

Interpretation

- m/z 192: Molecular ion (often weak in esters).
- m/z 119 (Base Peak Candidate): The p-toluoyl cation is highly stable.

- m/z 91: The tropylium ion is diagnostic for benzyl/toluene derivatives.
- m/z 43: Acetyl cation (CH_3CO^+) from the acetyl tail.

Analytical Method Development (HPLC)

For quantitative analysis and stability tracking, a Reverse-Phase HPLC method is recommended.

Protocol: RP-HPLC Conditions

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μm .
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 40% B to 90% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic π - π^* transition).
- Flow Rate: 1.0 mL/min.

Self-Validating Check: The retention time (RT) of Acetyl 4-methylbenzoate should be longer than p-toluic acid (hydrolysis product) but shorter than simple alkyl esters (like butyl p-toluate) due to the polarity of the ketone group.

Stability & Reactivity Profile

Understanding the stability of the acetyl ester is crucial for handling and storage.

- Hydrolysis Sensitivity: Acetyl esters are "activated" esters. They hydrolyze faster than simple methyl/ethyl esters, especially in basic media (pH > 8).
- Prodrug Mechanism: In biological systems, nonspecific esterases will cleave the ester bond, releasing p-toluic acid and hydroxyacetone.
- Storage: Must be stored under anhydrous conditions. Presence of moisture and trace acid/base will lead to gradual degradation to p-toluic acid (White solid precipitate).

References

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- To cite this document: BenchChem. [Comprehensive Structural Elucidation and Analytical Profiling of Acetyl 4-Methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14076954/docs#comprehensive-structural-elucidation-and-analytical-profiling-of-acetyl-4-methylbenzoate>]

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